2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is a chemical compound known for its versatile applications in various fields. It is an ester derivative of methacrylic acid and is commonly used in the production of polymers and copolymers. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester typically involves the esterification of methacrylic acid with (1S)-1-carboxyethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester undergoes various types of chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to methacrylic acid and (1S)-1-carboxyethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and (1S)-1-carboxyethanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the ester allows it to participate in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, heptyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, ethenyl ester
Comparison
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is unique due to its specific ester group, which imparts distinct properties compared to other similar compounds. For example, the heptyl ester variant has a longer alkyl chain, affecting its hydrophobicity and polymerization behavior. The methyl ester is simpler and more volatile, making it suitable for different applications. The ethenyl ester has a vinyl group, which influences its reactivity and polymerization characteristics.
Properties
CAS No. |
169233-07-2 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(2S)-2-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(2)7(10)11-5(3)6(8)9/h5H,1H2,2-3H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
MUWOTPLDXQSGQZ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)C(=C)C |
Canonical SMILES |
CC(C(=O)O)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.